molecular formula C11H12N2O7S B13163796 (2S,4R)-4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid

(2S,4R)-4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13163796
M. Wt: 316.29 g/mol
InChI Key: VHHZTZPBEAKESE-SCZZXKLOSA-N
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Description

(2S,4R)-4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a hydroxy group and a nitrobenzenesulfonyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using oxidizing agents such as osmium tetroxide or potassium permanganate.

    Attachment of the Nitrobenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring with a nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4R)-4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, thereby inhibiting their activity. The hydroxy group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H12N2O7S

Molecular Weight

316.29 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H12N2O7S/c14-8-5-10(11(15)16)12(6-8)21(19,20)9-3-1-7(2-4-9)13(17)18/h1-4,8,10,14H,5-6H2,(H,15,16)/t8-,10+/m1/s1

InChI Key

VHHZTZPBEAKESE-SCZZXKLOSA-N

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])O

Canonical SMILES

C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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